Olesoxim

Übersicht

Beschreibung

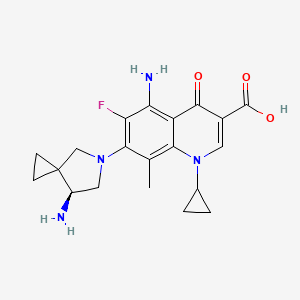

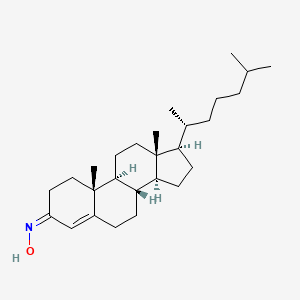

Olesoxime, also known as TRO19622, is an experimental drug that was under development by the now-defunct French company Trophos as a treatment for a range of neuromuscular disorders . It has a cholesterol-like structure and belongs to the cholesterol-oxime family of mitochondrial pore modulators . It was identified for its survival-promoting activity on purified motor neurons deprived of neurotrophic factors .

Molecular Structure Analysis

Olesoxime has a molecular weight of 399.65 Da (C27H45NO) and exists as a stable mixture of syn and anti isomers . The IUPAC name for Olesoxime is (NZ)-N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine .In Vivo

Olesoxime has been studied in a variety of animal models of SMA. In a mouse model of SMA, olesoxime was found to significantly improve motor function and increase survival compared to untreated mice. In another mouse model of SMA, olesoxime was found to increase motor neuron survival and improve motor function. Olesoxime has also been studied in a zebrafish model of SMA, where it was found to increase the number of motor neurons and improve the swimming ability of the fish.

In Vitro

Olesoxime has been studied in a variety of cell culture models of SMA. In a human stem cell-derived model of SMA, olesoxime was found to increase the survival of motor neurons and improve neurite outgrowth. In a mouse embryonic stem cell-derived model of SMA, olesoxime was found to increase the survival of motor neurons and improve neurite outgrowth. Olesoxime has also been studied in a rat primary motor neuron culture model of SMA, where it was found to increase the survival of motor neurons and improve neurite outgrowth.

Wirkmechanismus

Target of Action

Olesoxime, also known as TRO19622, primarily targets proteins of the outer mitochondrial membrane . It interacts with two components of the mitochondrial permeability transition pore (mPTP), namely VDAC and TSPO . These proteins play a crucial role in regulating mitochondrial metabolism and response to oxidative stress .

Mode of Action

Olesoxime interacts with protein components of the mPTP, preventing the release of apoptotic factors and thereby protecting the neuron . This interaction occurs at the lipid-protein interface of the VDAC β-barrel, hindering αSyn translocation through the VDAC pore and affecting VDAC voltage gating . This mechanism of action may lead to a general neuroprotective activity with utility in other therapeutic indications .

Biochemical Pathways

Olesoxime’s interaction with the mPTP affects various biochemical pathways. Mitochondria are essential calcium-buffering organelles in areas where membrane excitability leads to a large influx of calcium through calcium channels . By preventing the opening of the mPTP, Olesoxime helps maintain mitochondrial function under stress conditions . In preclinical studies on Huntington’s disease, the disease-attenuating effects of olesoxime were attributed to modulating the activity of calcium-dependent proteases called calpains .

Pharmacokinetics

Olesoxime is orally active and can cross the blood-brain barrier . It has successfully completed regulatory preclinical assessment of pharmacology, safety, toxicity, and pharmacokinetics to conduct clinical trials . Phase 1 studies have evaluated human safety, tolerance, and pharmacokinetics of olesoxime at single and multiple doses in healthy volunteers and both ALS and SMA patients .

Result of Action

Olesoxime exerts a potent neuroprotective effect in various in vitro and in vivo models . It has been shown to provide significant protection in experimental animal models of motor neuron disorders, particularly ALS . By suppressing calpain activation, Olesoxime reduces the levels of mutant huntingtin fragments, thereby alleviating behavioral and neuropathological phenotypes .

Action Environment

The action of Olesoxime can be influenced by environmental factors. For instance, an increase in extracellular Cl- enhances the action of Olesoxime on exocytosis . Moreover, Olesoxime increases intracellular Cl- levels , suggesting that the cellular environment can modulate the efficacy of Olesoxime.

Biologische Aktivität

Olesoxime has been shown to be both neuroprotective and neurorestorative. In a mouse model of SMA, olesoxime was found to significantly increase the survival of motor neurons and improve motor function. In a human stem cell-derived model of SMA, olesoxime was found to increase the survival of motor neurons and improve neurite outgrowth. In a mouse embryonic stem cell-derived model of SMA, olesoxime was found to increase the survival of motor neurons and improve neurite outgrowth. In a rat primary motor neuron culture model of SMA, olesoxime was found to increase the survival of motor neurons and improve neurite outgrowth.

Biochemical and Physiological Effects

Olesoxime has been shown to have a variety of biochemical and physiological effects. In a mouse model of SMA, olesoxime was found to increase the levels of the antioxidant protein HO-1, which is thought to be involved in the neuroprotective effects of olesoxime. In a human stem cell-derived model of SMA, olesoxime was found to increase the levels of the chaperone protein GRP78, which is thought to be involved in the neurorestorative effects of olesoxime. In a mouse embryonic stem cell-derived model of SMA, olesoxime was found to increase the levels of the transcription factor XBP1, which is involved in the regulation of ER stress.

Vorteile Und Einschränkungen Für Laborexperimente

The use of olesoxime in laboratory experiments has several advantages and limitations. One advantage of olesoxime is that it is a small molecule, making it easier to work with in the laboratory. Additionally, olesoxime is lipophilic, making it more soluble in cell culture media. Furthermore, olesoxime has been shown to be both neuroprotective and neurorestorative, making it a useful tool for studying neurodegenerative diseases such as SMA.

A limitation of olesoxime is that it is a synthetic molecule and is not naturally occurring. This means that it may not be as effective as naturally occurring compounds in treating neurodegenerative diseases. Additionally, olesoxime is expensive and may not be accessible to all researchers.

Zukünftige Richtungen

Olesoxime is a promising drug candidate for the treatment of neurodegenerative diseases such as SMA, and there are several potential future directions for research. One potential direction is to further investigate the mechanism of action of olesoxime. This could include investigating the role of other proteins involved in the ER stress response pathway, as well as investigating other potential pathways that may be involved in the neuroprotective and neurorestorative effects of olesoxime. Additionally, further research could be done to investigate the effects of olesoxime in other animal models of neurodegenerative diseases, such as Parkinson’s and Alzheimer’s disease.

Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of olesoxime. This could include investigating the absorption, distribution, metabolism, and excretion of olesoxime in animal models. Additionally, further research could be done to investigate the effects of olesoxime on other biochemical and physiological pathways, such as the inflammation pathway.

Finally, further research could be done to investigate the potential clinical applications of olesoxime. This could include clinical trials in humans to investigate the safety and efficacy of olesoxime in the treatment of neurodegenerative diseases. Additionally, further research could be done to investigate the potential drug-drug interactions of olesoxime.

Wissenschaftliche Forschungsanwendungen

Potenzieller Ligand der menschlichen Cholinesterasen

Olesoxim, ein Cholesterinderivat mit einer Oximgruppe, kann die Blut-Hirn-Schranke überwinden und hat in klinischen Studien ein ausgezeichnetes Sicherheits- und Verträglichkeitsprofil gezeigt . Es kann als zentral aktiver Ligand der Acetylcholinesterase (AChE) und Butyrylcholinesterase (BChE) dienen, deren gestörte Aktivität mit Organophosphatverbindungen (OP) zu unkontrollierter Erregung und möglicherweise lebensbedrohlichen Symptomen führt .

Reaktvierer der menschlichen AChE und BChE

In-vitro-kinetische Studien mit dem aktiven Metaboliten des Insektizids Parathion, Paraoxon, und den chemischen Kampfstoffen Sarin, Cyclosarin, Tabun und VX zeigten, dass beide Enzyme eine Bindungsaffinität für this compound im mittleren Mikromolarbereich besaßen, höher als die der derzeit eingesetzten Antidote . Während this compound eine schwache Fähigkeit zur Reaktivierung von AChE zeigte, wurde die durch Cyclosarin gehemmte BChE mit einer Gesamtreaktivierungsgeschwindigkeitskonstante reaktiviert, die mit der des Standardoxims HI-6 vergleichbar war .

Potenzielle BChE-gerichtete Therapie

Molekulare Modellierung ergab produktive Interaktionen zwischen this compound und BChE, wobei this compound als eine potenziell BChE-gerichtete Therapie hervorgehoben wurde . Darüber hinaus könnte es zur Behandlung von OP-Vergiftungen hinzugefügt werden, um die Wirksamkeit der BChE-Reaktivierung zu erhöhen, und sein Cholesteringerüst könnte eine Grundlage für die Entwicklung neuartiger Oxima-Antidote liefern .

Behandlung der Alzheimer-Krankheit

This compound wurde auf sein Potenzial zur Behandlung der Alzheimer-Krankheit (AD) untersucht. Durch Unterdrückung der Aβ 1-42-Aggregation und Überquerung der Blut-Hirn-Schranke nach intravenöser Verabreichung ohne erkennbaren Schaden zeigte der Nanoverbundstoff eine gute Biokompatibilität .

Verbesserung der kognitiven Funktion

Eine neuartige Kombination aus this compound/Resveratrol-verkapselten Exosomen wurde entwickelt, um die kognitive Funktion zu verbessern, indem sie auf die durch Amyloid β induzierte Alzheimer-Krankheit abzielt . Die Verhaltensergebnisse des Morris-Wasserlabyrinth-Tests zeigten, dass OLX-RSV-beladene Exosomen die Fähigkeit von APP/PS1-Mäusen, räumliche Hinweise zu lernen und sich zu merken, signifikant verbesserte .

Neuroprotektion

This compound hat breite neuroprotektive Wirkungen auf verschiedene Klassen von Neuronen und Modelle der Neurodegeneration . Diese Wirkungen stimmen mit der Hypothese überein, dass this compound auf einen gemeinsamen Mechanismus des Zelltods abzielt .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Olesoxime plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets proteins of the outer mitochondrial membrane, such as the voltage-dependent anion channel (VDAC) and the translocator protein (TSPO) . These interactions help prevent the opening of the mitochondrial permeability transition pore (mPTP), which is crucial for maintaining mitochondrial integrity and function . Additionally, Olesoxime has been shown to modulate the activity of calcium-dependent proteases called calpains, which are involved in various cellular processes .

Cellular Effects

Olesoxime exerts its effects on various types of cells and cellular processes by promoting the function and survival of neurons and other cell types under disease-relevant stress conditions . It influences cell function by preventing the opening of the mPTP, thereby maintaining mitochondrial integrity and function . Olesoxime also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of VDAC and TSPO . In particular, it has been shown to provide significant protection in experimental animal models of motor neuron disorders, such as ALS and SMA .

Molecular Mechanism

The molecular mechanism of Olesoxime involves its interaction with VDAC and TSPO on the outer mitochondrial membrane . By binding to these proteins, Olesoxime prevents the opening of the mPTP, which is crucial for maintaining mitochondrial integrity and function . Additionally, Olesoxime modulates the activity of calpains, calcium-dependent proteases that play a role in various cellular processes . This modulation helps protect neurons and other cell types from disease-relevant stress conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Olesoxime have been observed to change over time. The compound has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies . Olesoxime has been shown to provide sustained neuroprotective effects by maintaining mitochondrial integrity and function over extended periods . Additionally, its ability to modulate the activity of calpains and other biomolecules contributes to its long-term efficacy in protecting neurons and other cell types .

Dosage Effects in Animal Models

The effects of Olesoxime vary with different dosages in animal models. Studies have shown that Olesoxime provides significant neuroprotective effects at various dosages, with higher doses generally resulting in more pronounced effects . There may be threshold effects, as well as potential toxic or adverse effects at very high doses . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks .

Metabolic Pathways

Olesoxime is involved in several metabolic pathways, including those related to mitochondrial function and calcium homeostasis . It interacts with enzymes and cofactors involved in these pathways, such as VDAC and TSPO, to maintain mitochondrial integrity and function . Additionally, Olesoxime modulates the activity of calpains, which play a role in various cellular processes . These interactions help regulate metabolic flux and maintain cellular homeostasis .

Transport and Distribution

Olesoxime is transported and distributed within cells and tissues through its interactions with transporters and binding proteins . It has been shown to cross the blood-brain barrier, allowing it to exert its neuroprotective effects on the central nervous system . Olesoxime primarily localizes to the mitochondria, where it interacts with VDAC and TSPO to maintain mitochondrial integrity and function . Its ability to cross the blood-brain barrier and target mitochondria makes it a promising candidate for treating neurodegenerative diseases .

Subcellular Localization

Olesoxime primarily localizes to the mitochondria, where it exerts its neuroprotective effects by interacting with VDAC and TSPO . These interactions help maintain mitochondrial integrity and function, preventing the opening of the mPTP and protecting neurons and other cell types from disease-relevant stress conditions . The subcellular localization of Olesoxime is crucial for its activity and function, as it allows the compound to target specific compartments and organelles within the cell .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Olesoxime, Z- involves the reaction of a substituted benzaldehyde with an amine followed by a reduction step.", "Starting Materials": [ "4-chloro-3-nitrobenzaldehyde", "methylamine", "sodium borohydride", "methanol", "acetic acid" ], "Reaction": [ "Step 1: The 4-chloro-3-nitrobenzaldehyde is reacted with methylamine in methanol with acetic acid as a catalyst to form the imine intermediate.", "Step 2: The imine intermediate is then reduced using sodium borohydride to form the corresponding amine.", "Step 3: The amine is then treated with a suitable reagent to form the desired Z-isomer of Olesoxime." ] } | |

| 22033-87-0 | |

Molekularformel |

C27H45NO |

Molekulargewicht |

399.7 g/mol |

IUPAC-Name |

N-[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine |

InChI |

InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/t19?,22?,23?,24?,25?,26-,27+/m0/s1 |

InChI-Schlüssel |

QNTASHOAVRSLMD-RNMWJFICSA-N |

Isomerische SMILES |

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4=CC(=NO)CC[C@]34C)C |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |

Aussehen |

Solid powder |

| 66514-00-9 | |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

TRO-19622; TRO19622; TRO19622; RG6083; RG 6083; RG-6083; NSC 21311; NSC-21311; NSC21311; Olesoxime |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)

![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)